5-Isopropylquinoline
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Overview
Description
5-Isopropylquinoline is a heterocyclic aromatic organic compound, characterized by a quinoline structure with an isopropyl group attached to the fifth position of the quinoline ring. Quinolines are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinolines. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst such as sulfuric acid and an oxidizing agent . Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. The use of transition metal catalysts, such as palladium or copper, has been reported to improve the efficiency of the synthesis . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
5-Isopropylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isopropylquinoline involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Quinoline: Shares the basic quinoline structure but lacks the isopropyl group.
Isoquinoline: Similar structure but with the nitrogen atom in a different position.
6-Isopropylquinoline: Similar to 5-Isopropylquinoline but with the isopropyl group at the sixth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the fifth position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
1788085-68-6 |
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Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-propan-2-ylquinoline |
InChI |
InChI=1S/C12H13N/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12/h3-9H,1-2H3 |
InChI Key |
PJPCAGTXGANYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=NC2=CC=C1 |
Origin of Product |
United States |
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